![molecular formula C22H27N5O3 B4896108 1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one](/img/structure/B4896108.png)
1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one
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Overview
Description
1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one is a complex organic compound featuring a triazole ring substituted with methoxybenzyl groups
Preparation Methods
The synthesis of 1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one typically involves multistep reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution with Methoxybenzyl Groups: The triazole ring is then functionalized with methoxybenzyl groups using nucleophilic substitution reactions.
Final Assembly: The butanone moiety is introduced through acylation reactions, often using Friedel-Crafts acylation methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring and methoxybenzyl groups facilitate binding to active sites, modulating biological pathways and influencing cellular processes . These interactions can lead to various physiological effects, depending on the specific application and target.
Comparison with Similar Compounds
1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}butan-1-one can be compared with similar compounds such as:
1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one: Differing by a single carbon in the alkyl chain, this compound exhibits similar but distinct reactivity and applications.
1-{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}ethan-1-one: With an even shorter alkyl chain, this variant may have different binding affinities and biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-4-5-20(28)27-22(24-15-17-8-12-19(30-3)13-9-17)25-21(26-27)23-14-16-6-10-18(29-2)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPRKUPQKVGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)NCC2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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